molecular formula C18H24O4 B041341 Butyl cyclohexyl phthalate CAS No. 84-64-0

Butyl cyclohexyl phthalate

Cat. No. B041341
CAS RN: 84-64-0
M. Wt: 304.4 g/mol
InChI Key: BHKLONWXRPJNAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phthalates like BCP often involves the esterification of phthalic acid. A related study describes a novel and efficient strategy for the synthesis of isocoumarins and phthalides, which are structurally similar to BCP, through a palladium(0)-catalyzed reaction incorporating tert-butyl isocyanide (Fei et al., 2012).

Molecular Structure Analysis

BCP, like other phthalate esters, consists of a phthalic acid moiety and butyl cyclohexyl groups. The structure of phthalates is characterized by diesters of 1,2-benzenedicarboxylic acid (Hauser & Calafat, 2005).

Chemical Reactions and Properties

BCP's chemical reactions are similar to other phthalates, which involve reactions with various substrates and oxidants. For instance, phthalocyanines have been studied for their role in the oxidation of cyclohexane, showing how substituents like BCP might react (Raja & Ratnasamy, 1997).

Physical Properties Analysis

Phthalates like BCP are generally lipophilic organic compounds. Their physical properties, such as solubility and volatility, contribute to their environmental ubiquity and human exposure (Cao, 2010).

Scientific Research Applications

Environmental Impact and Toxicity Studies

  • Oxidative Stress and Histological Changes in Liver : BCP has been studied for its histopathological effects and potential to induce oxidative stress in the liver. Subacute exposure to BCP in mice caused dose-dependent histological changes like congestions in vena centralis, sinusoid enlargement, hepatocyte degeneration, and lipid droplet presence. The study suggested that long-term BCP exposure could lead to hepatocarcinogenesis due to induced oxidative stress in the liver (Yavasoglu et al., 2014).
  • Cytotoxicity and Genotoxicity : BCP's cytotoxic and genotoxic effects have been investigated through in vitro and in vivo assays. It inhibits cell proliferation in a concentration-dependent manner and showed mutagenic activity in the Ames test. BCP exposure in mice led to abnormalities in chromosome numbers and DNA damage, revealing its genotoxic potential at high exposure levels (Köksal et al., 2016).

Environmental and Food Product Contamination

  • Human Biomonitoring of Phthalate Exposure : A study in Austria analyzed urinary phthalate metabolites to assess exposure among children and adults. Notable exposure levels were identified, with children showing higher exposure to most phthalates. The study highlighted the importance of continuous monitoring and identification of exposure sources for appropriate minimization measures (Hartmann et al., 2015).
  • Phthalate Esters in Foods : Phthalates have been identified as ubiquitous environmental contaminants, with concerns about their toxicological effects. They are used as plasticizers in PVC products and as solvents in various consumer products, leading to environmental contamination and subsequent presence in food items. The review addressed the importance of information on phthalate levels in foods for human exposure assessment (Cao, 2010).

Analytical Methods for Phthalate Detection

  • Solid-Phase Extraction Techniques : Studies have developed solid-phase extraction systems for the determination of BCP and other phthalates in environmental samples, like water, using HPLC. The methods involve adsorption of analytes on multi-walled carbon nanotubes packed cartridges, followed by quantification. These methods highlight the importance of accurate detection for environmental risk assessment (Cai et al., 2003).

Safety And Hazards

BCP may cause skin irritation on contact . It is also considered a secondary mutagenic substance even in low concentrations . In case of fire, it is recommended to use a dry chemical, carbon dioxide, or Halon extinguisher .

properties

IUPAC Name

1-O-butyl 2-O-cyclohexyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3
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InChI Key

BHKLONWXRPJNAE-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2
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Molecular Formula

C18H24O4
Record name BUTYL CYCLOHEXYL PHTHALATE
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DSSTOX Substance ID

DTXSID5024689
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Molecular Weight

304.4 g/mol
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Physical Description

Butyl cyclohexyl phthalate is a clear brown slightly viscous liquid with a very mild odor. (NTP, 1992), Insoluble in water (0.28 mg/L at 25 deg C); [ChemIDplus] Clear liquid; [HSDB] Clear brown liquid; [CAMEO]
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Boiling Point

189-222 °C at 5 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Miscible with most organic solvents
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Density

1.078 (NTP, 1992) - Denser than water; will sink, 1.076 at 25 °C
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Product Name

Butyl cyclohexyl phthalate

Color/Form

Colorless liquid, Clear liquid

CAS RN

84-64-0
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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